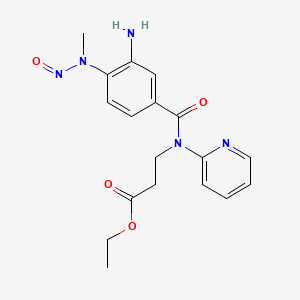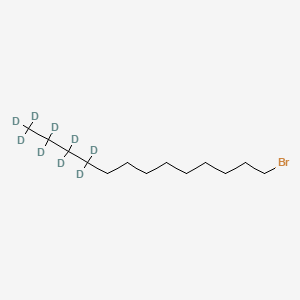![molecular formula C15H22N2O4 B15353749 Ethyl 4-[4-(acetylamino)-3-amino-5-methylphenoxy]butanoate](/img/structure/B15353749.png)
Ethyl 4-[4-(acetylamino)-3-amino-5-methylphenoxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(acetylamino)-3-amino-5-methylphenoxy]butanoate is an organic compound known for its intriguing chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex arrangement of functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethyl 4-[4-(acetylamino)-3-amino-5-methylphenoxy]butanoate involves multi-step synthesis starting from readily available precursors. One common method includes:
Formation of the Phenoxybutanoate Backbone: This involves the reaction of 4-hydroxybutanoic acid with ethyl bromide in the presence of a base such as potassium carbonate to form Ethyl 4-hydroxybutanoate.
Introduction of the Acetylamino Group: The ethyl 4-hydroxybutanoate is then reacted with 4-acetylamino-3-amino-5-methylphenol using a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: The industrial production of this compound would likely involve scaling up the aforementioned synthetic route while optimizing reaction conditions to improve yield and purity. This might include:
Use of continuous flow reactors for the esterification step to ensure consistent product quality.
Implementation of automated purification systems such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Ethyl 4-[4-(acetylamino)-3-amino-5-methylphenoxy]butanoate can undergo oxidation reactions typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may target the amino groups or the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions often involve hydrogenation using catalysts like palladium on carbon (Pd/C) to selectively reduce functional groups within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can be performed on this compound. For instance, reactions with halogenating agents or nucleophiles like sodium azide may introduce new functional groups into the molecule.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Potassium permanganate, hydrogen peroxide, sodium dichromate.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., sodium azide).
Major Products Formed from These Reactions
Oxidation may produce phenolic or quinone derivatives.
Reduction could yield aminobutanoates or partially reduced aromatic compounds.
Substitution reactions result in new derivatives with different functional groups depending on the substituents introduced.
Scientific Research Applications
Chemistry
Ethyl 4-[4-(acetylamino)-3-amino-5-methylphenoxy]butanoate is valuable for studying reaction mechanisms and developing new synthetic methods due to its versatile functional groups.
Biology
This compound can be used to investigate the effects of various functional groups on biological activity. Its derivatives might serve as probes in biochemical assays or as starting points for the development of bioactive molecules.
Medicine
Potential pharmaceutical applications include the design of new drugs targeting specific enzymes or receptors. Its structure allows for modifications that could enhance binding affinity or selectivity for biological targets.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism by which Ethyl 4-[4-(acetylamino)-3-amino-5-methylphenoxy]butanoate exerts its effects typically involves interactions with biological macromolecules such as proteins or nucleic acids. These interactions could occur through:
Hydrogen Bonding: : The amino and acetylamino groups can form hydrogen bonds with target molecules, affecting their function.
Hydrophobic Interactions: : The ethyl and phenyl groups contribute to hydrophobic interactions that can stabilize complexes with target proteins or membranes.
Molecular Targets and Pathways Involved
Specific enzymes that recognize and bind to the functional groups present in the compound.
Receptor proteins on cell surfaces that might interact with the aromatic and amide functionalities.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[4-(amino)-3-acetylamino-5-methylphenoxy]butanoate: : Similar structure but differs in the position of the acetylamino and amino groups.
Methyl 4-[4-(acetylamino)-3-amino-5-methylphenoxy]butanoate: : The ethyl group is replaced with a methyl group.
Uniqueness
This compound has a unique combination of functional groups that provide distinct chemical reactivity and biological activity. The positioning of these groups allows for specific interactions that might not be possible with similar compounds.
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
ethyl 4-(4-acetamido-3-amino-5-methylphenoxy)butanoate |
InChI |
InChI=1S/C15H22N2O4/c1-4-20-14(19)6-5-7-21-12-8-10(2)15(13(16)9-12)17-11(3)18/h8-9H,4-7,16H2,1-3H3,(H,17,18) |
InChI Key |
JICZPOYSOCXUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C(=C1)C)NC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-Methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoyl]amino]acetic acid](/img/structure/B15353666.png)









![1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-phenylmethoxypropan-2-ol](/img/structure/B15353755.png)

![2-Hydroxy-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B15353769.png)

